4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione
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Overview
Description
4-Ethyl-7-hydroxyisobenzofuran-1,3-dione is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It belongs to the class of aromatic heterocycles and is known for its unique structural properties, which include a benzofuran ring substituted with an ethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-7-hydroxyisobenzofuran-1,3-dione typically involves the oxidation of indane derivatives in subcritical water under oxygen pressure . This method does not require a catalyst and results in the transformation of indane derivatives into the desired isobenzofuran-1,3-dione structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-7-hydroxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-Ethyl-7-hydroxyisobenzofuran-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Ethyl-7-hydroxyisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the benzofuran ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyisobenzofuran-1,3-dione: This compound is similar in structure but lacks the ethyl group present in 4-Ethyl-7-hydroxyisobenzofuran-1,3-dione.
3-Hydroxyphthalic Anhydride: Another related compound with a similar core structure but different functional groups.
Uniqueness
4-Ethyl-7-hydroxyisobenzofuran-1,3-dione is unique due to the presence of both an ethyl group and a hydroxyl group on the benzofuran ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Biological Activity
4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione, a compound with the chemical formula C10H10O4, is a member of the benzofuran family known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The structural features of this compound include:
- Benzofuran Core : Provides a stable aromatic framework.
- Hydroxyl Group (-OH) : Enhances solubility and reactivity.
- Ethyl Substituent (-C2H5) : Modifies the electronic properties, potentially influencing biological interactions.
These characteristics contribute to its reactivity and biological activity, making it a focus for pharmacological research.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy can be attributed to its interaction with microbial cell membranes, disrupting their integrity and function.
Anticancer Potential
Various studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For example, it has been reported to induce apoptosis in cancer cells by activating specific signaling pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.0 | Reactive oxygen species generation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases.
The biological activities of this compound are mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group plays a crucial role in neutralizing ROS.
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and cancer progression.
- Interaction with Biological Macromolecules : It binds to proteins and nucleic acids, altering their functions and inducing cellular responses.
Case Studies
Recent research has focused on the synthesis and biological evaluation of derivatives of this compound:
- Study on Anticancer Activity : A study demonstrated that modifications to the benzofuran structure could enhance anticancer activity. Derivatives with additional methyl or methoxy groups showed increased potency against specific cancer cell lines compared to the parent compound .
- Antimicrobial Efficacy : Another study assessed its antimicrobial effects against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays.
Properties
CAS No. |
62596-58-1 |
---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-ethyl-7-hydroxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O4/c1-2-5-3-4-6(11)8-7(5)9(12)14-10(8)13/h3-4,11H,2H2,1H3 |
InChI Key |
XRYZJPOWUDTPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C(=O)OC2=O |
Origin of Product |
United States |
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